2-(3-Fluoro-4-methyl-benzyl)-piperidine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

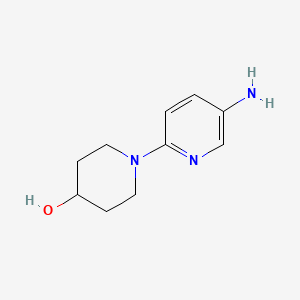

2-(3-Fluoro-4-methyl-benzyl)-piperidine hydrochloride (2FMBP-HCl) is an organofluorine compound used in a variety of scientific research applications. It is a versatile compound that has a wide range of uses, from serving as a reagent in organic synthesis to being used as an analytical tool in biochemical and physiological studies.

Scientific Research Applications

Piperidine Derivatives in Drug Discovery

Piperidine derivatives, such as those related to 2-(3-Fluoro-4-methyl-benzyl)-piperidine hydrochloride, play a crucial role in the development of new pharmaceutical compounds. They are often explored for their potential as inhibitors or activators in various biochemical pathways. For instance, piperidine derivatives have been evaluated for their anti-HIV-1 activities, with some compounds showing potent in vitro activities against HIV-1 Bal (R5) infection, highlighting their potential in anti-retroviral therapy development (Dong et al., 2012).

Role in Cancer Research

Additionally, piperidine scaffolds are integral in cancer research, particularly in the synthesis of kinase inhibitors. These compounds can inhibit specific enzymes involved in cancer cell proliferation, offering a pathway to targeted cancer therapies. The study on Aurora kinase inhibitors, for example, describes compounds that could be beneficial in treating cancer due to their inhibitory effects on Aurora A, a kinase involved in cell division (ロバート ヘンリー,ジェームズ, 2006).

Advancements in Medicinal Chemistry

The exploration of piperidine derivatives extends to understanding their physicochemical properties, stability, and methods of synthesis, which are critical in drug design and development. This includes the detailed characterization of compounds like paroxetine hydrochloride, a known selective serotonin reuptake inhibitor, where the structural and analytical aspects of similar piperidine-based compounds are documented (Germann et al., 2013).

Contributions to Molecular Dynamics and Quantum Chemistry

Research also delves into the molecular dynamics and quantum chemical aspects of piperidine derivatives to predict their interaction with metal surfaces, highlighting their potential in corrosion inhibition, which has implications in materials science and engineering. This demonstrates the versatility of piperidine derivatives beyond pharmaceutical applications, showing their utility in addressing corrosion, a critical issue in industrial applications (Kaya et al., 2016).

properties

IUPAC Name |

2-[(3-fluoro-4-methylphenyl)methyl]piperidine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18FN.ClH/c1-10-5-6-11(9-13(10)14)8-12-4-2-3-7-15-12;/h5-6,9,12,15H,2-4,7-8H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQAKNVIJOOTVGZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CC2CCCCN2)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClFN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60588839 |

Source

|

| Record name | 2-[(3-Fluoro-4-methylphenyl)methyl]piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60588839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.75 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Fluoro-4-methyl-benzyl)-piperidine hydrochloride | |

CAS RN |

1172829-38-7 |

Source

|

| Record name | 2-[(3-Fluoro-4-methylphenyl)methyl]piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60588839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{2-[2-(Thiophen-2-yl)acetamido]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1341268.png)